molecular formula C7H4BrF3IN B8680117 4-(Bromomethyl)-5-iodo-2-(trifluoromethyl)pyridine

4-(Bromomethyl)-5-iodo-2-(trifluoromethyl)pyridine

Cat. No.: B8680117
M. Wt: 365.92 g/mol
InChI Key: POCWFOFXQDQOSA-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-5-iodo-2-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H4BrF3IN and its molecular weight is 365.92 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H4BrF3IN

Molecular Weight

365.92 g/mol

IUPAC Name

4-(bromomethyl)-5-iodo-2-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4BrF3IN/c8-2-4-1-6(7(9,10)11)13-3-5(4)12/h1,3H,2H2

InChI Key

POCWFOFXQDQOSA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)I)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-iodo-4-methyl-2-(trifluoromethyl)pyridine (39.1 mg, 0.136 mmol), N-bromosuccinimide (29.1 mg, 0.163 mmol), and benzoyl peroxide (3.3 mg, 0.0136 mmol) in CCl4 (1 mL) was heated at reflux under N2 overnight. Water was added and the mixture was extracted with CH2Cl2 (3×20 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to give the crude product. This was purified by flash chromatography (Si, 12×160 mm, 1-5% EtOAc in hexanes gradient) to afford 4-(bromomethyl)-5-iodo-2-(trifluoromethyl)pyridine. Rf=0.41 (10% EtOAc/hexanes). 1H NMR (600 MHz, CDCl3): δ 9.03 (s, 1H); 7.76 (s, 1H); 4.51 (s, 3H).
Quantity
39.1 mg
Type
reactant
Reaction Step One
Quantity
29.1 mg
Type
reactant
Reaction Step One
Quantity
3.3 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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